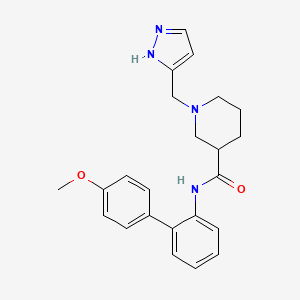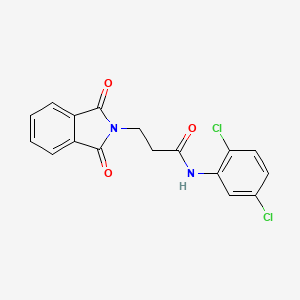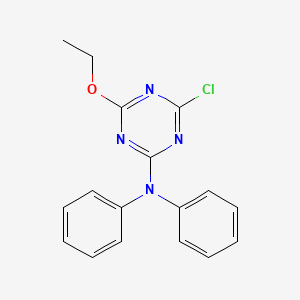![molecular formula C22H21N3O5 B6003753 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6003753.png)
1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as MFP, is a proline derivative that has been extensively studied in scientific research due to its potential applications in the fields of medicine and biochemistry. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves its ability to bind to a specific site on enzymes and proteins, altering their function and activity. This binding occurs through the formation of hydrogen bonds and other interactions between 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide and the target molecule.
Biochemical and Physiological Effects:
1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to have a range of biochemical and physiological effects, including the ability to inhibit certain enzymes and proteins, and to modulate the activity of certain neurotransmitters. These effects make 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide a promising candidate for further investigation in the fields of medicine and biochemistry.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments include its ability to selectively bind to certain enzymes and proteins, allowing researchers to study their function and potential therapeutic applications. However, the limitations of using 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide include its potential toxicity and the need for further investigation into its safety and efficacy.
Orientations Futures
There are many potential future directions for research involving 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, including the development of new therapeutic agents based on its structure and function, and the investigation of its potential applications in the fields of drug discovery and biochemistry. Additionally, further research is needed to better understand the safety and efficacy of 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves a multi-step process that begins with the reaction of 2-(3-pyridinyloxy)aniline with 5-methoxy-2-furoic acid to form an intermediate product. This intermediate is then reacted with proline in the presence of a coupling agent to produce the final product, 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide.
Applications De Recherche Scientifique
1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been studied extensively for its potential applications in the fields of medicine and biochemistry. One of the most promising areas of research involves the use of 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide as a tool for studying the mechanism of action of certain enzymes and proteins. 1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to bind to a specific site on these molecules, allowing researchers to better understand their function and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(5-methoxyfuran-2-carbonyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-28-20-11-10-19(30-20)22(27)25-13-5-8-17(25)21(26)24-16-7-2-3-9-18(16)29-15-6-4-12-23-14-15/h2-4,6-7,9-12,14,17H,5,8,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMVWGHACSHQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-difluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003672.png)
![N-allyl-N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6003678.png)


![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![N-cycloheptyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003701.png)
![2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003710.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6003718.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003720.png)
![2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)

![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B6003749.png)
![7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003761.png)
![2-[(2-methyl-2-phenylhydrazino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B6003769.png)